1-(2-bromo-3-chlorophenyl)-2-chloroethan-1-one
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Overview
Description
1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H6BrClO. It is a derivative of ethanone, featuring bromine and chlorine substituents on the phenyl ring and an additional chlorine atom on the ethanone moiety. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one can be synthesized through several methods. One common approach involves the bromination and chlorination of a suitable precursor, such as 2-chlorophenyl ethanone. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the phenyl ring and ethanone moiety.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted ethanones with various functional groups replacing the halogens.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(2-bromo-3-chlorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby affecting various biological pathways.
Comparison with Similar Compounds
1-(2-Bromo-3-chlorophenyl)ethanone: This compound is structurally similar but lacks the additional chlorine atom on the ethanone moiety.
2-Bromo-3’-chloropropiophenone: Another related compound with a similar substitution pattern on the phenyl ring but with a different carbon chain length.
Uniqueness: 1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the phenyl ring and ethanone moiety allows for selective reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1261644-36-3 |
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Molecular Formula |
C8H5BrCl2O |
Molecular Weight |
267.9 |
Purity |
95 |
Origin of Product |
United States |
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